molecular formula C9H7NO2 B3254303 1H-Pyrano[3,4-c]pyridin-1-one, 3-methyl- CAS No. 23580-78-1

1H-Pyrano[3,4-c]pyridin-1-one, 3-methyl-

Cat. No.: B3254303
CAS No.: 23580-78-1
M. Wt: 161.16 g/mol
InChI Key: OFTDGMDKLKBEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrano[3,4-c]pyridin-1-one, 3-methyl- is a bicyclic heterocyclic compound featuring a fused pyran and pyridinone ring system with a methyl substituent at the 3-position. Synthetic routes for this compound and its analogs often involve catalytic reactions with primary amines, such as the SbF3-catalyzed reaction of enaminonitrile with amines, yielding derivatives like 8-(Butylamino)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one (5e) . Characterization typically employs IR, NMR, and HRMS to confirm structural integrity and purity .

Properties

IUPAC Name

3-methylpyrano[3,4-c]pyridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6-4-7-2-3-10-5-8(7)9(11)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTDGMDKLKBEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NC=C2)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1H-Pyrano[3,4-c]pyridin-1-one, 3-methyl- (CAS No. 23580-78-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrano-pyridine core structure, characterized by a fused pyran and pyridine ring system with a methyl group at the 3-position. This unique structural arrangement contributes to its biological properties.

Biological Activity Overview

Research indicates that 1H-Pyrano[3,4-c]pyridin-1-one, 3-methyl- exhibits various biological activities including:

  • Antitumor Activity : Studies have shown that derivatives of pyrano-pyridine compounds can inhibit the growth of cancer cells. For instance, compounds with similar structures demonstrated significant cytotoxic effects against triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468) .
  • Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, potentially counteracting neurodegeneration caused by amyloid beta peptides .
  • Anticonvulsant Properties : In vivo studies have indicated that certain derivatives can increase the latency of seizures in animal models, suggesting potential use in epilepsy treatment .

The mechanisms through which 1H-Pyrano[3,4-c]pyridin-1-one, 3-methyl- exerts its effects are complex and involve multiple pathways:

  • Cell Cycle Modulation : Research indicates that this compound can alter the cell cycle progression in cancer cells, leading to growth inhibition. For example, it has been shown to increase the G0/G1 phase while decreasing the S phase in treated cells .
  • Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors involved in signaling pathways critical for cell survival and proliferation. Its ability to form hydrogen bonds and engage in hydrophobic interactions enhances its bioactivity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits growth in breast cancer cell lines
NeuroprotectionProtects against amyloid beta toxicity
AnticonvulsantIncreases latency of seizures in animal models

Case Study: Antitumor Effects

A study evaluated the antitumor potential of various derivatives of pyrano-pyridine compounds against MDA-MB-231 cells. The most promising compound showed a GI50 concentration of 13 µM, indicating significant growth inhibition. Further analysis revealed alterations in cell cycle distribution consistent with reduced proliferation .

Case Study: Neuroprotective Activity

In a model assessing amyloid beta-induced toxicity, compounds similar to 1H-Pyrano[3,4-c]pyridin-1-one demonstrated protective effects on neuronal cells. These findings suggest potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrano-Pyridinone Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Source/Application
1H-Pyrano[3,4-c]pyridin-1-one, 3-methyl- Pyrano[3,4-c]pyridinone 3-methyl C9H9NO2 175.18 Synthetic
Gentianine (5-Vinyl derivative) Pyrano[3,4-c]pyridinone 5-vinyl C10H9NO2 175.18 Natural (Gentiana spp., Fagraea fragrans)
8-Amino-3,3-dimethyl derivative (5e) 3,4-Dihydropyrano[3,4-c]pyridinone 8-butylamino, 3,3-dimethyl C17H25N2O2 301.20 Synthetic
Dimeric derivative (Fagraea fragrans) Bis-pyrano[3,4-c]pyridinone 5,5’-(1-methyl-1,3-propanediyl) linkage C20H20O4N2 364.39 Natural (Fagraea fragrans)
Pyrazolo[3,4-b]pyridin-6-one (3-methyl) Pyrazolo[3,4-b]pyridinone 3-methyl, 4-aryl, 5-cyano Varies Varies Synthetic

Key Observations :

  • The 3-methyl substituent in the target compound distinguishes it from natural analogs like gentianine (5-vinyl) and synthetic amino-substituted derivatives .
  • Dimeric derivatives from Fagraea fragrans demonstrate how alkyl linkages between pyrano-pyridinone units enhance structural complexity .

Key Observations :

  • SbF3 catalysis enables efficient amination of the pyrano-pyridinone core, while FeCl3·6H2O is preferred for pyrazolo derivatives .
  • Ionic liquid ([bmim][BF4]) in pyrazolo synthesis highlights greener solvent alternatives .

Physicochemical Properties

Table 3: Spectral Data Comparison

Compound 1H NMR (δ, ppm) IR (cm−1) HRMS (Observed)
3-Methyl derivative (5b) 1.32 (s, 6H, CH3), 7.26–7.37 (m, Ar-H) 1675 (C=O), 3332 (N-H) 283.1447 (C17H19N2O2+)
Gentianine 5.20–5.80 (m, CH2=CH), 4.30 (s, CH2-OH) 1720 (C=O), 3200 (O-H) 175.18 (C10H9NO2)
Pyrazolo derivative (3d) 2.45 (s, 3H, CH3), 7.50–8.10 (m, Ar-H) 1680 (C=O), 2200 (C≡N) 308.0924 (C16H12N3O2+)

Key Observations :

  • The 3-methyl group in 5b results in a singlet at δ 1.32 ppm, whereas vinyl protons in gentianine appear as multiplets .
  • C=O stretching in IR is consistent across derivatives (~1675–1720 cm−1) but varies with electronic effects of substituents .

Key Observations :

  • While the 3-methyl derivative’s bioactivity remains underexplored, its structural analogs show promise in oncology and antiviral therapy .
  • Natural derivatives like gentianine bridge traditional medicine and modern drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrano[3,4-c]pyridin-1-one, 3-methyl-
Reactant of Route 2
1H-Pyrano[3,4-c]pyridin-1-one, 3-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.